Tert-butyl 3-bromobenzylcarbamate

Description

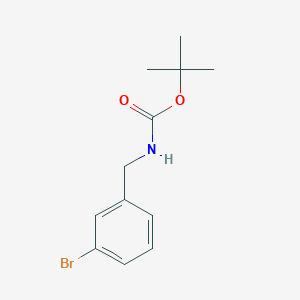

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3-bromophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEVOUCZQOLENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452739 | |

| Record name | tert-butyl 3-bromobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171663-13-1 | |

| Record name | tert-butyl 3-bromobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-bromobenzylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Tert-butyl 3-bromobenzylcarbamate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-bromobenzylcarbamate, a member of the carbamate family, is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a bromine atom on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the benzylamine nitrogen. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules. The bromo-substituent provides a reactive handle for cross-coupling reactions, allowing for the introduction of various functionalities, while the Boc group offers a stable yet readily cleavable protecting group for the amine, essential for multi-step synthetic strategies. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental data and methodologies.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BrNO₂ | PubChem[1] |

| Molecular Weight | 286.16 g/mol | PubChem[2] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Data not available | --- |

| Boiling Point | 370.3 °C at 760 mmHg (predicted) | --- |

| Density | 1.319 g/cm³ (predicted) | --- |

| Solubility | Soluble in organic solvents | General chemical knowledge |

| InChI | InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) | PubChem[1] |

| SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)Br | PubChem[1] |

| CAS Number | 171663-13-1 | --- |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the benzylic protons, and the aromatic protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ |

| ~4.30 | Doublet | 2H | -CH₂- |

| ~5.00 | Broad Singlet | 1H | -NH- |

| 7.15 - 7.45 | Multiplet | 4H | Aromatic protons |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~28.5 | -C(CH₃)₃ |

| ~44.5 | -CH₂- |

| ~80.0 | -C(CH₃)₃ |

| 122.0 - 142.0 | Aromatic carbons |

| ~156.0 | C=O (Carbamate) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-Br bonds.

| Frequency (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H stretch |

| 3000 - 2850 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carbamate) |

| 1600 - 1450 | C=C stretch (aromatic) |

| 600 - 500 | C-Br stretch |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 285/287 | [M]⁺ (isotopic pattern for Br) |

| 230/232 | [M - C₄H₉]⁺ |

| 170/172 | [BrC₆H₄CH₂]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and reliable method involves the reaction of 3-bromobenzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Synthesis Protocol

Materials:

-

3-Bromobenzylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-bromobenzylamine hydrochloride in a suitable organic solvent (e.g., dichloromethane or THF), add a base such as triethylamine or an aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt and free the amine.

-

To the resulting mixture, add a solution of di-tert-butyl dicarbonate (1.0 - 1.2 equivalents) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The melting point of the solid product should also be determined.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the bromine atom on the aromatic ring and the Boc-protected amine.

Reactions at the Bromine Position

The carbon-bromine bond is a versatile functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing alkyl, alkenyl, or aryl groups at the 3-position of the benzyl ring.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to introduce vinyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, provides a route to substituted alkynes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, amides, or carbamates can be used to form new carbon-nitrogen bonds.

Reactions involving the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

-

Deprotection: The Boc group can be readily cleaved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane or methanol. This regenerates the free amine, which can then be used in subsequent synthetic steps.

Logical Workflow for Synthesis and Application

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of this compound.

Caption: A logical workflow for the synthesis and application of this compound.

Biological Activity

There is limited publicly available information specifically detailing the biological activity or signaling pathways of this compound. However, the structural motifs present in this molecule are found in numerous biologically active compounds. The bromophenyl group can be a key pharmacophore in various therapeutic agents, and the benzylcarbamate moiety is a common feature in medicinal chemistry.

Derivatives of this compound, where the bromine atom is replaced through cross-coupling reactions, could potentially exhibit a wide range of biological activities, including but not limited to:

-

Enzyme Inhibition: The substituted phenyl ring could interact with the active sites of various enzymes.

-

Receptor Binding: The overall structure could serve as a scaffold for designing ligands for specific receptors.

-

Antimicrobial or Anticancer Activity: Many compounds containing substituted benzylamine moieties have shown promise in these therapeutic areas.[3][4][5]

Further research is required to elucidate the specific biological effects and potential therapeutic applications of this compound and its derivatives.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its key features, the reactive bromine atom and the stable Boc-protecting group, allow for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical research. While detailed experimental data for some of its physical properties and its specific biological activities are not extensively documented, its synthetic utility is well-established based on the known reactivity of its functional groups. This guide provides a foundational understanding of this compound for researchers and scientists working in the field of chemical synthesis and drug discovery.

References

- 1. PubChemLite - this compound (C12H16BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. tert-Butyl 3-(bromomethyl)phenylcarbamate | C12H16BrNO2 | CID 14523558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review | MDPI [mdpi.com]

- 5. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 3-bromobenzylcarbamate (CAS: 171663-13-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-bromobenzylcarbamate is a chemical compound widely utilized in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a bromine atom on the benzyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine, makes it a valuable intermediate for the construction of more complex molecules. The Boc group provides a stable yet easily removable protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a stable compound under normal laboratory conditions.[1] While a definitive, experimentally determined melting point is not consistently reported in the literature, it is typically described as a solid at room temperature.[2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 171663-13-1 | [1] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1] |

| Molecular Weight | 286.16 g/mol | [3] |

| Boiling Point | 370.3 °C at 760 mmHg | N/A |

| Appearance | Solid | [2] |

| Solubility | Soluble in organic solvents | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the N-Boc protection of 3-bromobenzylamine. This reaction is a standard procedure in organic chemistry, and several general methods can be successfully applied.

General Experimental Protocol: N-Boc Protection of 3-bromobenzylamine

This protocol is a generalized procedure based on common N-Boc protection methods.

Materials:

-

3-bromobenzylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃))

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of water and an organic solvent)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 3-bromobenzylamine (1.0 equivalent) in the chosen solvent.

-

Add the base (1.1-1.5 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 90%.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the benzylic protons, and the aromatic protons.

-

tert-Butyl group: A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.

-

Benzylic protons (-CH₂-): A doublet around 4.2-4.4 ppm, integrating to 2 protons. The coupling will be to the N-H proton.

-

N-H proton: A broad singlet or triplet around 4.8-5.2 ppm, integrating to 1 proton.

-

Aromatic protons: A complex multiplet pattern in the range of 7.1-7.5 ppm, integrating to 4 protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbons of the tert-butyl group, the carbamate carbonyl, the benzylic carbon, and the aromatic carbons.

-

tert-Butyl carbons (-C(CH₃)₃): A signal around 28 ppm for the methyl carbons and a signal around 80 ppm for the quaternary carbon.

-

Carbamate carbonyl (C=O): A signal in the range of 155-156 ppm.

-

Benzylic carbon (-CH₂-): A signal around 44-45 ppm.

-

Aromatic carbons: Signals in the aromatic region (approximately 120-140 ppm). The carbon attached to the bromine atom will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H bond, the C=O of the carbamate, and the C-H bonds.

-

N-H stretch: A moderate band around 3300-3400 cm⁻¹.

-

C-H stretch (aliphatic): Strong bands just below 3000 cm⁻¹.

-

C=O stretch (carbamate): A strong, sharp band in the region of 1680-1700 cm⁻¹.

-

C-N stretch: A moderate band around 1250 cm⁻¹.

-

C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 285 and 287 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to significant fragment ions.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a versatile building block. The Boc-protected amine allows for the sequential and controlled introduction of this fragment into a larger molecule. The bromine atom serves as a handle for further chemical modifications, most notably through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the exploration of a wide chemical space.

Role as a Linker in Kinase Inhibitors

A significant application of building blocks like this compound is in the synthesis of kinase inhibitors.[3][4] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[] Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. The 3-bromobenzylcarbamate moiety can be incorporated as a linker or scaffold element that, after further modification at the bromine position, can position other functional groups to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its bifunctional nature, combining a stable amine protecting group with a reactive handle for cross-coupling reactions, makes it an invaluable tool for the synthesis of complex molecular architectures, including potent kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers engaged in the development of novel therapeutics.

References

Molecular weight and formula of Tert-butyl 3-bromobenzylcarbamate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-bromobenzylcarbamate is a synthetic organic compound that serves as a crucial building block and intermediate in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a bromine-substituted aromatic ring and a Boc-protected amine, makes it a versatile reagent for the introduction of a 3-bromobenzyl moiety in the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for sequential and controlled chemical transformations.[1] This guide provides a comprehensive overview of the molecular properties, a detailed synthesis protocol, and the applications of this compound.

Molecular Profile

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₁₆BrNO₂ |

| Molecular Weight | 286.17 g/mol |

| CAS Number | 171663-13-1[][3][4][5] |

| Appearance | Clear liquid[6] |

| Boiling Point | 255 °C[6] |

| Synonyms | tert-butyl N-[(3-bromophenyl)methyl]carbamate, 3-bromo-BOC benzylamine[6] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the protection of the amino group of 3-bromobenzylamine with a tert-butoxycarbonyl (Boc) group. The most common method involves the reaction of 3-bromobenzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

General Protocol for Boc Protection of 3-Bromobenzylamine

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

-

3-bromobenzylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP))[7]

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Water (for work-up)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 3-bromobenzylamine (1.0 equivalent) in the chosen solvent.

-

Add the base (1.0-1.5 equivalents).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.2 equivalents) portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

If necessary, the crude product can be purified by column chromatography on silica gel.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.

-

Pharmaceutical Synthesis: It serves as a key building block for the synthesis of various pharmaceutical compounds. The presence of the bromo-substituent allows for further functionalization through cross-coupling reactions, while the Boc-protected amine provides a site for subsequent peptide bond formation or other modifications after deprotection.[6][8]

-

Agrochemical Industry: This compound is utilized in the production of novel agrochemicals, where the 3-bromobenzyl moiety can be incorporated to enhance the biological activity and selectivity of pesticides and herbicides.[6]

-

Peptide Synthesis: The Boc protecting group is widely used in peptide synthesis to temporarily block the amine functionality of amino acids or amine-containing fragments, preventing unwanted side reactions during peptide coupling.[6]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A diagram illustrating the experimental workflow for the synthesis of this compound.

References

- 1. Boc | BroadPharm [broadpharm.com]

- 3. CAS No.171663-13-1,this compound Suppliers [lookchem.com]

- 4. 171663-13-1 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. boronmolecular.com [boronmolecular.com]

- 6. Cas 171663-13-1,this compound | lookchem [lookchem.com]

- 7. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

Navigating the Spectroscopic Landscape of Tert-butyl 3-bromobenzylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is a cornerstone of progress. Tert-butyl 3-bromobenzylcarbamate, a key building block in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure its identity and purity. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a foundational dataset for researchers working with this compound.

Chemical Structure and Properties

This compound, with the CAS number 171663-13-1, possesses the molecular formula C₁₂H₁₆BrNO₂. Its structure features a benzylamine core substituted with a bromine atom at the meta position of the phenyl ring and protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. This configuration makes it a valuable intermediate in multi-step syntheses.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| C(CH₃)₃ | ~1.47 | Singlet | 9H | - |

| CH₂ | ~4.25 | Doublet | 2H | ~6.0 |

| NH | ~4.95 | Triplet (broad) | 1H | ~6.0 |

| Ar-H (C5-H) | ~7.18 | Triplet | 1H | ~7.8 |

| Ar-H (C6-H) | ~7.23 | Doublet | 1H | ~7.8 |

| Ar-H (C4-H) | ~7.35 | Doublet | 1H | ~7.8 |

| Ar-H (C2-H) | ~7.40 | Singlet | 1H | - |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~28.4 |

| CH₂ | ~44.8 |

| C (CH₃)₃ | ~79.5 |

| C3 | ~122.6 |

| C5 | ~126.0 |

| C6 | ~129.5 |

| C4 | ~130.1 |

| C2 | ~130.8 |

| C1 | ~141.5 |

| C=O | ~155.9 |

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following are detailed methodologies for these key experiments.

¹H NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

-

Instrument Parameters (300 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the spectrum using the TMS signal.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

A more concentrated sample is generally required compared to ¹H NMR, typically 20-50 mg dissolved in 0.6-0.7 mL of a deuterated solvent.

-

-

Instrument Parameters (75 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

-

Temperature: 298 K.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).

-

Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Perform phase and baseline corrections.

-

Calibrate the spectrum using the solvent signal as a secondary reference.

-

Mandatory Visualizations

To further aid in the understanding of the molecular structure and the analytical workflow, the following diagrams have been generated using the DOT language.

Technical Guide: Tert-butyl N-[(3-bromophenyl)methyl]carbamate

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-[(3-bromophenyl)methyl]carbamate, a member of the carbamate family, is a valuable intermediate in organic synthesis. Its structure incorporates a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen of (3-bromophenyl)methanamine. This strategic placement of the Boc group allows for the modulation of the amine's reactivity, making it a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of the bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, further expanding its synthetic utility.

Chemical and Physical Properties

A comprehensive summary of the key physical and chemical properties of tert-butyl N-[(3-bromophenyl)methyl]carbamate is presented below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(3-bromophenyl)methyl]carbamate | PubChem |

| Molecular Formula | C₁₂H₁₆BrNO₂ | PubChem |

| Molecular Weight | 286.16 g/mol | PubChem |

| Appearance | White to off-white solid | Generic observation for similar compounds |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge of carbamates |

Synthesis

General Experimental Protocol: N-Boc Protection of (3-bromophenyl)methanamine

Materials:

-

(3-bromophenyl)methanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃))

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of water and an organic solvent)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve (3-bromophenyl)methanamine in the chosen solvent in a round-bottom flask.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature or 0 °C.

-

Stir the reaction mixture at room temperature for a period of 2 to 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If using a water-miscible solvent, remove it under reduced pressure. If using a water-immiscible solvent, proceed to the extraction step.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure tert-butyl N-[(3-bromophenyl)methyl]carbamate.

Logical Workflow for Synthesis

The synthesis of tert-butyl N-[(3-bromophenyl)methyl]carbamate follows a straightforward logical workflow, as depicted in the diagram below.

Spectroscopic Data

While a complete set of authenticated spectra for tert-butyl N-[(3-bromophenyl)methyl]carbamate is not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Singlet | 9H | tert-butyl group protons (-C(CH₃)₃) |

| ~4.25 | Doublet | 2H | Methylene protons (-CH₂-NH-) |

| ~4.90 | Broad singlet | 1H | Amine proton (-NH-) |

| ~7.15-7.45 | Multiplet | 4H | Aromatic protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum is expected to exhibit the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~28.5 | tert-butyl methyl carbons (-C(CH₃)₃) |

| ~44.5 | Methylene carbon (-CH₂-NH-) |

| ~79.5 | Quaternary carbon of the tert-butyl group (-C(CH₃)₃) |

| ~122.5 | Brominated aromatic carbon (C-Br) |

| ~126.0 - ~131.0 | Aromatic carbons (CH) |

| ~141.0 | Aromatic carbon attached to the methylene group (C-CH₂) |

| ~156.0 | Carbonyl carbon of the carbamate group (C=O) |

IR (Infrared) Spectroscopy

The IR spectrum will likely display characteristic absorption bands corresponding to the functional groups present in the molecule:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 | N-H stretch | Amine |

| ~2970 | C-H stretch | Aliphatic (tert-butyl and methylene) |

| ~1690 | C=O stretch | Carbonyl (carbamate) |

| ~1520 | N-H bend | Amine |

| ~1160 | C-O stretch | Carbamate |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 285 and 287 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. A significant fragment would be the loss of the tert-butyl group, resulting in a peak at m/z 229 and 231. Another common fragmentation would be the loss of the Boc group, leading to the (3-bromophenyl)methanaminium ion at m/z 184 and 186.

Applications in Drug Development

Tert-butyl N-[(3-bromophenyl)methyl]carbamate serves as a key building block in the synthesis of various pharmaceutically active compounds. The Boc-protected amine allows for selective reactions at other positions of the molecule, while the bromo-substituent is a versatile handle for introducing molecular diversity through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

While specific signaling pathways directly modulated by this compound are not documented, its role as a synthetic intermediate implies its contribution to the creation of molecules that may target a wide range of biological pathways. For instance, carbamate-containing molecules are known to act as enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-protein interactions.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Conclusion

Tert-butyl N-[(3-bromophenyl)methyl]carbamate is a synthetically important molecule with significant potential in the field of medicinal chemistry. Its well-defined structure and the presence of versatile functional groups make it an ideal starting material for the construction of complex organic molecules with potential therapeutic applications. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery and development.

The Solubility of Tert-butyl 3-bromobenzylcarbamate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 3-bromobenzylcarbamate, a key intermediate in various synthetic pathways. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This document outlines the predicted solubility of the compound in a range of common organic solvents, provides a detailed experimental protocol for precise quantitative determination, and illustrates a typical synthetic workflow.

Core Concepts: Predicting Solubility

The solubility of this compound is governed by the interplay of its structural features: the nonpolar tert-butyl and bromobenzyl groups, and the polar carbamate linkage. The bulky, nonpolar tert-butyl group and the bromobenzyl moiety enhance its lipophilicity, suggesting good solubility in nonpolar and weakly polar organic solvents. The carbamate group, with its capacity for hydrogen bond acceptance, is expected to confer some solubility in more polar organic solvents. However, the overall nonpolar character of the molecule suggests limited solubility in highly polar and aqueous solvents.

Data Presentation: Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not widely available in published literature, the following table provides a predictive assessment based on its structural similarity to other tert-butyl carbamates and benzyl carbamates. Researchers are strongly encouraged to use the experimental protocol detailed below to determine precise solubility values for their specific applications.

| Solvent Classification | Solvent | Predicted Solubility at 25°C | Rationale |

| Nonpolar | Hexane | Low | The polarity of the carbamate group is likely to limit solubility in highly nonpolar aliphatic solvents. |

| Toluene | High | The aromatic nature of toluene can engage in favorable π-stacking interactions with the bromobenzyl group, and its moderate polarity can accommodate the carbamate moiety. | |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is an excellent solvent for a wide range of organic compounds, effectively solvating both the nonpolar and polar regions of the molecule. |

| Tetrahydrofuran (THF) | High | THF's polarity and its ability to act as a hydrogen bond acceptor make it a suitable solvent for dissolving carbamates. | |

| Ethyl Acetate | High | The ester functionality and moderate polarity of ethyl acetate are well-suited for dissolving compounds with both hydrocarbon and polar functional groups. | |

| Acetonitrile | Moderate to High | While polar, acetonitrile can dissolve a range of organic molecules and should be a reasonably good solvent for this compound. | |

| Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with limited solubility in other solvents. | |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong, polar aprotic solvent that is expected to readily dissolve this compound. | |

| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can interact with the carbamate, but the large nonpolar portion of the solute may limit high solubility. |

| Ethanol | Moderate | Similar to methanol, ethanol's polarity is expected to allow for moderate dissolution. | |

| Water | Insoluble | The hydrophobic nature of the tert-butyl and bromobenzyl groups will significantly outweigh the polarity of the carbamate group, leading to negligible solubility in water.[1][2][3] |

Experimental Protocols: Quantitative Solubility Determination

To obtain precise and reliable solubility data, the following equilibrium solubility method should be employed.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or GC).

-

Determine the concentration of the compound in the diluted sample by comparing its response to a pre-prepared standard curve of known concentrations of this compound.

-

Calculate the original solubility in the solvent (in mg/mL or mol/L) by accounting for the dilution factor.

-

Mandatory Visualization

Synthesis Workflow for this compound

The following diagram illustrates a typical synthetic pathway for the preparation of this compound. This process involves the reaction of 3-bromobenzylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.

Caption: Synthetic workflow for this compound.

Logical Relationship for Solubility Prediction

The diagram below outlines the logical relationship between the molecular structure of this compound and its predicted solubility in different types of solvents.

References

The Tert-Butyl Group: A Cornerstone of Steric Control and Cationic Stability in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyl group, a quaternary alkyl substituent with the formula -C(CH₃)₃, holds a position of paramount importance in the field of organic chemistry. Its unique structural and electronic properties, most notably its significant steric bulk and ability to stabilize carbocations, render it an indispensable tool in a vast array of applications, from controlling reaction selectivity to enhancing the metabolic stability of pharmaceuticals. This technical guide provides a comprehensive overview of the core characteristics of the tert-butyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical principles.

Fundamental Properties of the Tert-Butyl Group

The profound influence of the tert-butyl group on molecular behavior stems from two primary characteristics: its steric hindrance and its electronic effects.

Steric Hindrance: The "Bulky" Guardian

The most defining feature of the tert-butyl group is its immense size and tetrahedral arrangement of three methyl groups around a central carbon atom. This steric bulk exerts a powerful influence on the reactivity of adjacent functional groups and the overall conformation of a molecule. This "tert-butyl effect" is a cornerstone of kinetic stabilization, where the sheer size of the group physically impedes the approach of reagents, thereby slowing down or completely inhibiting certain reactions.

A quantitative measure of the steric bulk of a substituent on a cyclohexane ring is its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. The tert-butyl group possesses a remarkably high A-value, effectively "locking" the conformation of a cyclohexane ring with the tert-butyl group in the more stable equatorial position to avoid severe 1,3-diaxial interactions.

Another important measure of steric effects is the Taft steric parameter (Es). This parameter is derived from the rates of ester hydrolysis and provides a quantitative measure of the steric hindrance a substituent imposes on a reaction center. The large negative Es value for the tert-butyl group underscores its significant steric impediment.

Table 1: Steric and Electronic Parameters of the Tert-Butyl Group

| Parameter | Value | Description |

| A-Value | ~4.9 kcal/mol | Represents the energy cost of placing the group in an axial position on a cyclohexane ring. A higher value indicates greater steric bulk. |

| Taft Steric Parameter (Es) | -1.54 | A measure of the steric effect of a substituent. More negative values indicate greater steric hindrance. |

Electronic Effects: A Tale of Induction and Hyperconjugation

The tert-butyl group is an electron-donating group through two primary mechanisms: the inductive effect and hyperconjugation.

-

Inductive Effect (+I): The three methyl groups attached to the central carbon atom push electron density towards it. This electron density is then donated to the atom or functional group to which the tert-butyl group is attached.

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl groups into an adjacent empty or partially filled p-orbital, such as that of a carbocation. This delocalization of electron density helps to stabilize the positive charge. The tert-butyl group, with nine C-H bonds available for hyperconjugation, is exceptionally effective at stabilizing adjacent carbocations.

The Tert-Butyl Group in Action: Reactivity and Stability

The interplay of steric and electronic effects dictates the reactivity of molecules containing a tert-butyl group, most notably in nucleophilic substitution and elimination reactions.

Favoring Unimolecular Pathways: Sₙ1 and E1 Reactions

Due to the significant steric hindrance around the α-carbon, substrates bearing a tert-butyl group strongly disfavor bimolecular nucleophilic substitution (Sₙ2) reactions. The bulky group prevents the backside attack required for an Sₙ2 mechanism. Instead, these substrates readily undergo unimolecular reactions (Sₙ1 and E1) which proceed through a stable tertiary carbocation intermediate. The high stability of the tert-butyl carbocation, a consequence of the inductive and hyperconjugative effects of the three methyl groups, is the driving force for these reactions.

The formation of the carbocation is the rate-determining step in both Sₙ1 and E1 reactions. The subsequent reaction of the carbocation with a nucleophile yields the substitution product (Sₙ1), while the removal of a proton from an adjacent carbon by a base leads to the formation of an alkene (E1).

Figure 1: Sₙ1 Reaction Mechanism.

Figure 2: E1 Reaction Mechanism.

Bond Dissociation Energies

The strength of the C-H and C-C bonds within the tert-butyl group is another critical factor influencing its reactivity, particularly in radical reactions. The bond dissociation energy (BDE) is the enthalpy change required to break a bond homolytically. The tertiary C-H bond in isobutane is weaker than primary and secondary C-H bonds, reflecting the greater stability of the resulting tertiary radical.

Table 2: Selected Bond Dissociation Energies (BDEs)

| Bond | BDE (kcal/mol) | BDE (kJ/mol) |

| (CH₃)₃C-H | 96.5 | 404 |

| (CH₃)₃C-CH₃ | 85.5 | 358 |

| CH₃-H | 105 | 439 |

| CH₃CH₂-H | 101 | 423 |

| (CH₃)₂CH-H | 98.6 | 413 |

The Tert-Butyl Group as a Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. The tert-butyl group is a widely used protecting group for alcohols, amines, and carboxylic acids due to its steric bulk and specific cleavage conditions.

Protection of Alcohols

Alcohols can be protected as tert-butyl ethers or, more commonly, as tert-butyldimethylsilyl (TBDMS) ethers. The TBDMS group, with its bulky tert-butyl substituent, offers a good balance of stability and ease of removal. The steric hindrance provided by the tert-butyl group makes TBDMS ethers resistant to a wide range of reaction conditions, yet they can be selectively cleaved using fluoride ion sources.

Figure 3: Alcohol Protection/Deprotection.

Spectroscopic Characteristics

The unique structure of the tert-butyl group gives rise to characteristic signals in spectroscopic analyses.

-

¹H NMR Spectroscopy: The nine protons of the three methyl groups are chemically equivalent due to rapid rotation around the C-C single bonds. This results in a sharp, intense singlet in the ¹H NMR spectrum, typically appearing in the upfield region (δ 0.9-1.4 ppm). The integration of this signal to nine protons is a strong indicator of the presence of a tert-butyl group.

-

¹³C NMR Spectroscopy: The tert-butyl group exhibits two distinct signals in the ¹³C NMR spectrum: one for the quaternary carbon (typically δ 30-40 ppm) and one for the three equivalent methyl carbons (typically δ 25-35 ppm).

-

Infrared (IR) Spectroscopy: The C-H stretching vibrations of the methyl groups in a tert-butyl group typically appear in the 2950-2850 cm⁻¹ region. Characteristic C-H bending vibrations can also be observed around 1390 and 1365 cm⁻¹.

Role in Drug Design and Development

The tert-butyl group is a common motif in medicinal chemistry, where its properties are strategically employed to enhance the pharmacological profile of drug candidates.

-

Metabolic Stability: The steric bulk of the tert-butyl group can shield adjacent functional groups from metabolic enzymes, such as cytochrome P450s, thereby increasing the drug's half-life in the body.

-

Receptor Binding and Selectivity: The conformational constraints imposed by a tert-butyl group can lock a molecule into a specific bioactive conformation, leading to increased binding affinity and selectivity for its target receptor. This can improve potency and reduce off-target side effects.

-

Lipophilicity: The nonpolar nature of the tert-butyl group increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

Synthesis of tert-Butyl Chloride via an Sₙ1 Reaction

Objective: To synthesize tert-butyl chloride from tert-butanol and hydrochloric acid.

Materials:

-

tert-Butanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Calcium Chloride (CaCl₂)

-

Separatory funnel, Erlenmeyer flasks, distillation apparatus

Procedure:

-

In a fume hood, carefully add 20 mL of concentrated HCl to a 125 mL separatory funnel.

-

Cool the separatory funnel in an ice bath.

-

Slowly add 10 mL of tert-butanol to the separatory funnel.

-

Gently swirl the mixture, periodically venting the funnel to release any pressure buildup.

-

Remove the funnel from the ice bath and shake for 10-15 minutes, venting frequently.

-

Allow the layers to separate. The upper layer is the crude tert-butyl chloride.

-

Drain the lower aqueous layer.

-

Wash the organic layer with 15 mL of water, followed by 15 mL of saturated sodium bicarbonate solution, and finally with another 15 mL of water. After each wash, drain the lower aqueous layer.

-

Transfer the crude tert-butyl chloride to a dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride to dry the product.

-

Decant the dried liquid into a distillation flask and purify by simple distillation, collecting the fraction boiling at 49-52 °C.

Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

Objective: To protect a primary alcohol as its TBDMS ether.

Materials:

-

Primary alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Deprotection of a TBDMS Ether

Objective: To remove the TBDMS protecting group from an alcohol.

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Water

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq) in THF.

-

Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. Deprotection is usually rapid (1-2 hours).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected alcohol.

Conclusion

The tert-butyl group, through its pronounced steric and electronic characteristics, provides chemists with a powerful and versatile tool for controlling reactivity, stabilizing reactive intermediates, and modulating the properties of complex molecules. Its judicious application in organic synthesis and drug discovery continues to be a critical strategy for achieving selectivity, enhancing stability, and ultimately, enabling the construction of novel and functional chemical entities. A thorough understanding of the principles outlined in this guide is essential for any researcher, scientist, or drug development professional seeking to harness the full potential of this remarkable functional group.

N-Boc-3-bromobenzylamine: A Technical Guide for Synthetic Chemistry

Introduction: N-Boc-3-bromobenzylamine, also known as tert-butyl (3-bromobenzyl)carbamate, is a key bifunctional building block in modern organic synthesis and drug discovery. Its structure incorporates a bromine-substituted aromatic ring, ideal for cross-coupling reactions, and a Boc-protected amine, which allows for sequential and controlled synthetic transformations. This guide provides a review of the synthesis, properties, and common reactions of this versatile intermediate, aimed at researchers, scientists, and professionals in drug development. The protocols and data presented are based on established methodologies for this class of compounds.

Chemical Properties and Data

| Property | Value | Reference / Note |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1][2] |

| Molecular Weight | 286.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | >110 °C (for 2-bromo isomer) | [1] |

| Solubility | Soluble in organic solvents like DCM, THF, Ethyl Acetate, Methanol | Inferred from general procedures[3][4] |

| Storage Conditions | Room temperature, sealed in a dry environment | [2] |

Synthesis and Key Reactions

N-Boc-3-bromobenzylamine serves as a stable intermediate that can be readily prepared and utilized in multi-step synthetic pathways. The logical workflow involves the protection of the primary amine of 3-bromobenzylamine, followed by subsequent functionalization (e.g., via the aryl bromide) and eventual deprotection of the nitrogen atom.

Caption: General synthetic workflow for N-Boc-3-bromobenzylamine.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key transformations involving N-Boc-3-bromobenzylamine.

Protocol 1: Synthesis via Boc Protection

This protocol describes the protection of 3-bromobenzylamine using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding method for installing the Boc protecting group.

Reaction Scheme:

Caption: Boc protection of 3-bromobenzylamine.

Methodology: Based on general procedures for the Boc protection of amines.[3][5]

-

Dissolution: Dissolve 3-bromobenzylamine (1.0 eq.) in a suitable solvent system, such as a 1:1 mixture of THF and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 3.0 eq.) to the solution at 0 °C.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) to the cooled mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 10-12 hours.

-

Work-up: Remove the volatile organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water.

-

Extraction: Extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc-protected product. Further purification can be achieved by column chromatography if necessary.

| Parameter | Condition |

| Starting Amine | 1.0 equivalent |

| Reagent | Boc₂O (1.0 equivalent) |

| Base | NaHCO₃ (3.0 equivalents) |

| Solvent | THF / H₂O (1:1) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 10-12 hours |

Protocol 2: Suzuki Cross-Coupling

The aryl bromide moiety of N-Boc-3-bromobenzylamine is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.

Reaction Scheme:

Caption: Suzuki coupling of N-Boc-3-bromobenzylamine.

Methodology: This is a representative protocol for a Suzuki coupling reaction.

-

Reaction Setup: To a round-bottom flask, add N-Boc-3-bromobenzylamine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

| Parameter | Condition |

| Aryl Bromide | 1.0 equivalent |

| Boronic Acid | 1.2 equivalents |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2.0 equivalents) |

| Solvent | 1,4-Dioxane / H₂O (4:1) |

| Temperature | 80-100 °C |

Protocol 3: Boc Deprotection

Removal of the Boc group is typically the final step to reveal the primary amine, which can then be used for further functionalization, such as amide bond formation or reductive amination. This is most commonly achieved under acidic conditions.[4][6]

Reaction Scheme:

Caption: Acid-mediated Boc deprotection.

Methodology using Trifluoroacetic Acid (TFA): [4][6]

-

Dissolution: Dissolve the N-Boc protected compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per gram of substrate).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10 eq.).

-

Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1-2 hours. Monitor completion by TLC or LC-MS.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected amine as its trifluoroacetate salt.

-

Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

| Parameter | Condition (TFA Method) | Condition (HCl Method) |

| Substrate | 1.0 equivalent | 1.0 equivalent |

| Reagent | Trifluoroacetic Acid (TFA) (10 eq.) | 4M HCl in 1,4-Dioxane (4-10 eq.) |

| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous 1,4-Dioxane or Ethyl Acetate |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1-2 hours | 1-4 hours |

Conclusion

N-Boc-3-bromobenzylamine stands as a valuable and versatile intermediate for the synthesis of complex organic molecules. Its utility stems from the orthogonal reactivity of the aryl bromide and the protected amine. The aryl bromide provides a site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the Boc-protected amine offers a stable, yet easily removable, functional group essential for multi-step synthesis in drug discovery and materials science. The protocols outlined here provide a foundational framework for the effective use of this important building block.

References

Technical Guide: Safety Data for Tert-butyl 3-bromobenzylcarbamate

Disclaimer: This document provides a summary of available safety and physical property data for Tert-butyl 3-bromobenzylcarbamate (CAS No. 171663-13-1). A complete, officially recognized Safety Data Sheet (SDS) from a manufacturer was not available in the public domain at the time of this writing. The information herein is aggregated from various chemical supplier databases and should be used for informational purposes only. It is not a substitute for a comprehensive risk assessment and the guidance of a certified safety professional.

This guide is intended for researchers, scientists, and drug development professionals who may be handling or considering the use of this compound in their work.

Chemical Identification

| Parameter | Value |

| Chemical Name | This compound |

| Synonyms | tert-butyl N-[(3-bromophenyl)methyl]carbamate, N-Boc-3-bromobenzylamine |

| CAS Number | 171663-13-1 |

| Molecular Formula | C₁₂H₁₆BrNO₂ |

| Molecular Weight | 286.17 g/mol |

Physical and Chemical Properties

The following table summarizes the available physical and chemical property data for this compound.

| Property | Value | Source |

| Boiling Point | 370.3 °C at 760 mmHg | [1] |

| Flash Point | 177.8 °C | [1] |

| Density | 1.319 g/cm³ | [1] |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Melting Point | Data not available |

Hazard and Safety Information

Limited hazard information is available for this compound. The primary identified hazard is oral toxicity.

| Hazard Classification | Details |

| GHS Hazard Statement | H302: Harmful if swallowed |

| Hazard Pictogram | Warning |

| Hazard Code (obsolete) | Xn (Harmful) |

| Risk Statement (obsolete) | R22 (Harmful if swallowed) |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

| Parameter | Recommendation |

| Storage Temperature | 2-8°C |

| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE). |

Toxicological and Exposure Data

No quantitative toxicological data, such as LD50 or LC50 values, or occupational exposure limits were found in the available literature. The primary known toxicological effect is harm if swallowed.

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented in this guide were not available in the public domain. The data is typically generated through standardized testing methods outlined by regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) for chemical safety.

Logical Structure of a Safety Data Sheet

A Safety Data Sheet follows a standardized 16-section format to ensure that information is presented in a consistent and easily understandable manner. The following diagram illustrates the logical flow and relationship between the key sections of an SDS.

References

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling of Tert-butyl 3-bromobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its core reactants.[1] This palladium-catalyzed reaction forges carbon-carbon bonds, typically between an organoboron compound and an organic halide, making it an indispensable tool in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2] Tert-butyl 3-bromobenzylcarbamate is a valuable building block in medicinal chemistry, with the Boc-protected amine offering stability and the C-Br bond providing a reactive handle for diversification through cross-coupling reactions. These application notes provide detailed protocols for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids, offering a reliable methodology for the generation of diverse molecular libraries for drug discovery and development.[3][4]

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic moiety from the organoboron species (arylboronic acid) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the desired biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Suzuki Coupling of this compound

The following table summarizes representative results for the Suzuki cross-coupling reaction between this compound and various arylboronic acids. These results are based on established protocols for similar benzyl halides and aryl carbamates.[2][5][6]

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O (5:1) | 90 | 16 | 88 |

| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O (10:1) | 80 | 18 | 95 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 100 | 12 | 85 |

| 5 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 16 | 78 |

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki cross-coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

-

Toluene (4 mL)

-

Deionized water (1 mL)

-

Schlenk tube or microwave vial

-

Magnetic stirrer

Procedure:

-

To a Schlenk tube, add this compound, the desired arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene and water.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-arylbenzylcarbamate.

Protocol 2: Alternative Procedure using PdCl₂(dppf)

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 3 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Deionized water (1 mL)

-

Schlenk tube or microwave vial

-

Magnetic stirrer

Procedure:

-

In a Schlenk tube, combine this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed 1,4-dioxane and water.

-

Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 16-24 hours, monitoring the reaction progress.

-

After cooling to room temperature, work up the reaction as described in Protocol 1.

-

Purify the product via flash column chromatography.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki cross-coupling.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]

The Strategic Role of Tert-butyl 3-bromobenzylcarbamate in the Synthesis of PROTAC Linkers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

Tert-butyl 3-bromobenzylcarbamate is a versatile building block for the synthesis of PROTAC linkers. Its structure incorporates a Boc-protected amine, a bromine atom, and a benzyl ring. This combination of features provides a stable scaffold and orthogonal chemical handles for a stepwise and controlled synthesis of PROTACs. The Boc-protected amine can be deprotected to allow for conjugation to an E3 ligase ligand or a POI ligand, while the bromine atom can be utilized for carbon-carbon or carbon-heteroatom bond formation, offering flexibility in linker design. The benzyl ring provides a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex.

Core Concepts and Applications

The primary application of this compound in PROTAC synthesis is to serve as a foundational scaffold for the linker. The synthesis strategy typically involves the following key steps:

-

Initial Conjugation: The bromine atom of this compound can be displaced by a nucleophile, such as a phenol or an amine, present on either the POI ligand or the E3 ligase ligand. This reaction is often facilitated by a base.

-

Deprotection: The Boc protecting group on the carbamate is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine.

-

Second Conjugation: The newly exposed amine is then coupled to the other component of the PROTAC (either the E3 ligase ligand or the POI ligand, whichever was not used in the first step) via an amide bond formation or other suitable conjugation chemistry.

This stepwise approach allows for the precise and controlled assembly of the PROTAC molecule. The benzylic nature of the linker provides a conformationally restrained element that can be crucial for achieving productive ternary complex formation.

Hypothetical PROTAC Synthesis and Evaluation: Targeting BRD4

To illustrate the application of this compound, we present a hypothetical synthesis of a PROTAC, designated BRD4-Degrader-TBB , designed to target the bromodomain-containing protein 4 (BRD4) for degradation by the Cereblon (CRBN) E3 ligase.

Synthetic Workflow

Caption: Synthetic workflow for BRD4-Degrader-TBB.

Experimental Protocols

Part 1: Synthesis of Boc-Linker-JQ1

-

Materials:

-

This compound

-

(+)-JQ1-OH (a derivative of the BRD4 inhibitor JQ1 with a free hydroxyl group)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of (+)-JQ1-OH (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

-

Add a solution of this compound (1.2 eq) in anhydrous DMF.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain Boc-Linker-JQ1.

-